ethyl N-(2-amino-4-phenylmethoxyphenyl)carbamate

Description

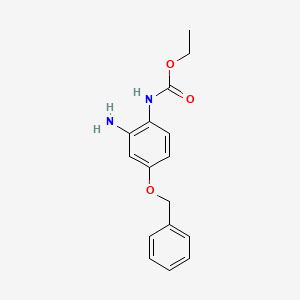

Ethyl N-(2-amino-4-phenylmethoxyphenyl)carbamate is a carbamate derivative featuring a phenyl ring substituted with an amino (-NH₂) group at the 2-position and a phenylmethoxy (-OCH₂C₆H₅) group at the 4-position. The carbamate moiety (-O-CO-NH-) is linked to the ethyl group (-CH₂CH₃). This structure combines aromaticity, hydrogen-bonding capability (via the amino group), and lipophilicity (due to the phenylmethoxy substituent), making it relevant for pharmaceutical and agrochemical applications.

Properties

Molecular Formula |

C16H18N2O3 |

|---|---|

Molecular Weight |

286.33 g/mol |

IUPAC Name |

ethyl N-(2-amino-4-phenylmethoxyphenyl)carbamate |

InChI |

InChI=1S/C16H18N2O3/c1-2-20-16(19)18-15-9-8-13(10-14(15)17)21-11-12-6-4-3-5-7-12/h3-10H,2,11,17H2,1H3,(H,18,19) |

InChI Key |

YBJNIRLNBYKZEX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)NC1=C(C=C(C=C1)OCC2=CC=CC=C2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-(2-amino-4-phenylmethoxyphenyl)carbamate typically involves the reaction of 2-amino-4-phenylmethoxyphenol with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired carbamate product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Ethyl N-(2-amino-4-phenylmethoxyphenyl)carbamate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carbamate group can be reduced to form corresponding amines.

Substitution: The phenylmethoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Amines.

Substitution: Various substituted phenylmethoxy derivatives.

Scientific Research Applications

Ethyl N-(2-amino-4-phenylmethoxyphenyl)carbamate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

Biology: Investigated for its potential as an enzyme inhibitor and its effects on biological pathways.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of other compounds.

Mechanism of Action

The mechanism of action of ethyl N-(2-amino-4-phenylmethoxyphenyl)carbamate involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biological pathways, leading to therapeutic effects such as reduced inflammation or inhibition of cancer cell growth .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Substitution Patterns on the Aromatic Ring

- Ethyl N-[2-[3-Methoxy-4-(Phenylmethoxy)Phenyl]Ethyl]Carbamate (CAS 1700-33-0) Structure: A phenyl ring with 3-methoxy (-OCH₃) and 4-phenylmethoxy (-OCH₂C₆H₅) groups, connected via an ethyl chain to the carbamate . Key Differences: The target compound lacks the ethyl linker and has an amino group instead of a methoxy at position 2.

- Ethyl N-(2,4-Difluorophenyl)Carbamate (CAS 2145-87-1) Structure: A phenyl ring with fluorine atoms at positions 2 and 4, directly bonded to the carbamate . Key Differences: Fluorine substituents are electron-withdrawing, reducing the ring’s electron density compared to the amino and phenylmethoxy groups in the target compound. This difference likely affects reactivity and metabolic stability.

2.2. Functional Group Variations

- 4-Chloro-2-{[(3-Chlorophenyl)Amino]Carbonyl}Phenyl Alkyl-Carbamates Structure: Chlorinated phenyl rings with carbamoyl linkages . Key Differences: The chlorine atoms increase lipophilicity but reduce hydrogen-bonding capacity compared to the amino group in the target compound. Such derivatives often exhibit higher log k values (lipophilicity) in HPLC studies .

- Vinyl Carbamate and Ethyl Carbamate Structure: Simpler carbamates without aromatic substituents. Ethyl carbamate (EC) is a known carcinogen, while vinyl carbamate is significantly more potent due to its electrophilic ethylene group .

3.1. Lipophilicity

Lipophilicity (log k) is critical for bioavailability and membrane permeability.

3.2. Toxicity and Carcinogenicity

- Ethyl Carbamate (EC): Classified as a Group 2A carcinogen (IARC), inducing liver and lung tumors in rodents. Detected in alcoholic beverages (up to 822 µg/L in Chinese liquors) .

- Vinyl Carbamate: 10–100× more carcinogenic than EC due to metabolic activation to DNA-reactive epoxides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.